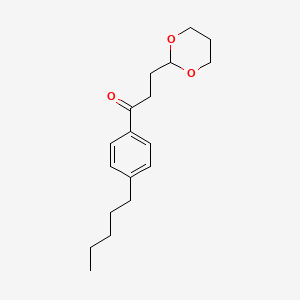

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone

Übersicht

Beschreibung

3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a pentyl chain attached to a propiophenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods: Industrial production methods may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide to achieve high yields under mild conditions . The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogenation with nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with nickel catalyst under pressure.

Substitution: Organolithium reagents in anhydrous ether.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack . The 1,3-dioxane ring provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired reaction.

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxane derivatives: Compounds such as 1,3-dioxane and 1,3-dioxolane share similar structural features and chemical properties.

Propiophenone derivatives: Compounds like 4’-methylpropiophenone and 4’-ethylpropiophenone have similar core structures but differ in their substituents.

Biologische Aktivität

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to influence its biological activity. The presence of the dioxane moiety may enhance solubility and bioavailability, while the pentyl chain could contribute to lipophilicity, affecting membrane permeability.

The biological activity of this compound is hypothesized to involve modulation of various biochemical pathways. It may interact with specific enzymes or receptors, altering cellular signaling and potentially exhibiting antimicrobial or anticancer properties.

Antimicrobial Activity

Recent studies indicate that derivatives of dioxane compounds exhibit significant antimicrobial effects. For instance, related compounds have shown efficacy against various pathogens:

- Fungi : Effective against Rhizoctonia solani and Botrytis cinerea.

- Bacteria : Demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | R. solani | 15 µg/mL |

| This compound | B. cinerea | 10 µg/mL |

Anticancer Activity

The compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HEPG2 (Liver Carcinoma) | 8.5 | 5.0 |

| MCF7 (Breast Cancer) | 12.0 | 4.0 |

Case Study : In a study involving HEPG2 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications to the dioxane ring and the length of the alkyl chain can significantly influence biological activity. For example:

- Increasing the length of the alkyl substituent enhances lipophilicity and potentially increases cellular uptake.

- Substituents on the aromatic ring can modulate binding affinity to biological targets.

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUWNLUXFLKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645977 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-34-1 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.